molecular formula C6H11NO2 B15056047 (5R,6S)-5,6-Dimethylmorpholin-3-one

(5R,6S)-5,6-Dimethylmorpholin-3-one

Cat. No.: B15056047
M. Wt: 129.16 g/mol
InChI Key: RNONBEOFYROAMW-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of the Morpholin-3-one (B89469) Heterocyclic Scaffold in Contemporary Organic Synthesis

The morpholin-3-one scaffold is a prominent heterocyclic structure in medicinal chemistry and organic synthesis. researchgate.netjchemrev.com Regarded as a "privileged" scaffold, its derivatives are integral components of numerous approved and investigational drugs. researchgate.net The utility of the morpholine (B109124) ring and its analogues stems from their advantageous physicochemical, biological, and metabolic properties, as well as their straightforward synthetic accessibility. jchemrev.com

In organic synthesis, morpholin-3-ones serve as crucial building blocks for more complex molecules. researchgate.netresearchgate.net A variety of synthetic strategies have been developed to construct this heterocyclic system, often involving cyclization reactions. researchgate.net These methods provide access to a diverse range of substituted morpholin-3-ones, which can then be further functionalized. For instance, reactions can be performed to introduce substituents at various positions on the ring, allowing for the fine-tuning of the molecule's properties. nih.gov

The morpholin-3-one moiety is a key pharmacophore in many biologically active compounds. researchgate.netacs.org Its presence can enhance the therapeutic potential of a molecule. For example, novel morpholin-3-one fused quinazoline (B50416) derivatives have been synthesized and evaluated as potent EGFR tyrosine kinase inhibitors for potential anti-cancer applications. nih.gov The versatility of this scaffold ensures its continued importance in the development of new therapeutic agents and advanced materials. e3s-conferences.org

Significance of Stereochemistry in Morpholin-3-one Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the design and efficacy of drug candidates. numberanalytics.compatsnap.com For morpholin-3-one derivatives, the specific stereoisomers can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicities. acs.orgresearchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers, much like a lock and key. patsnap.com

The introduction of substituents at the chiral centers of the morpholin-3-one ring leads to distinct stereoisomers, each with a unique spatial arrangement. omicsonline.org These differences can profoundly impact how the molecule interacts with its biological target. For example, one enantiomer of a chiral drug may produce the desired therapeutic effect, while the other may be inactive or even cause adverse effects. patsnap.comacs.org The tragic case of thalidomide, where one enantiomer was therapeutic and the other was teratogenic, serves as a stark reminder of the importance of stereochemistry in drug safety. patsnap.comacs.org

In the context of morpholinone derivatives, research has shown that specific stereochemical configurations can lead to enhanced selectivity and potency. For example, in the development of mTOR inhibitors, the use of a sterically hindered (3S,5R)-3,5-dimethylmorpholine group was found to significantly increase selectivity for the target enzyme over a related kinase. acs.org This highlights how precise control over stereochemistry is a powerful tool for optimizing the pharmacological properties of morpholin-3-one-based compounds. The synthesis of optically active morpholinones from chiral starting materials like amino acids is a key strategy for obtaining enantiomerically pure compounds for biological evaluation. rsc.org

Research Landscape and Emerging Trends for the (5R,6S)-5,6-Dimethylmorpholin-3-one Stereoisomer

The specific stereoisomer (5R,6S)-5,6-dimethylmorpholin-3-one is an emerging area of interest in chemical research, valued for its potential as a versatile building block in medicinal chemistry. vulcanchem.com While extensive research on this exact isomer is still developing, its structural features suggest significant potential in the design of novel therapeutic agents.

The core structure of (5R,6S)-5,6-dimethylmorpholin-3-one, with its defined stereocenters, makes it a valuable chiral precursor. The methyl groups at the C5 and C6 positions introduce specific steric and electronic properties that can influence its reactivity and how it binds to biological targets. vulcanchem.com This makes it a useful scaffold for developing molecules with precise three-dimensional shapes, a key aspect of modern drug design.

Currently, the primary application of (5R,6S)-5,6-dimethylmorpholin-3-one is as a research chemical and a building block in synthetic organic chemistry. vulcanchem.com Its structural analogues have been investigated for a range of biological activities, including as kinase inhibitors and antiviral agents. vulcanchem.com The broader class of dimethylmorpholine derivatives has been shown to be crucial in developing selective inhibitors for important cellular pathways, such as the PI3K/mTOR pathway, which is often dysregulated in diseases like cancer.

While detailed published studies focusing exclusively on the (5R,6S) isomer are not yet abundant, the principles of stereochemistry suggest that its unique configuration will likely lead to distinct biological properties compared to its other stereoisomers. The availability of its enantiomer, (5S,6R)-5,6-dimethylmorpholin-3-one, provides an opportunity for comparative studies to elucidate the specific structure-activity relationships governed by the stereochemistry at the C5 and C6 positions. nih.gov Future research will likely focus on the enantioselective synthesis of (5R,6S)-5,6-dimethylmorpholin-3-one and its incorporation into larger, more complex molecules to explore its full potential in drug discovery and materials science.

Physicochemical Properties of (5R,6S)-5,6-Dimethylmorpholin-3-one

Property Value
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
IUPAC Name (5R,6S)-5,6-dimethylmorpholin-3-one
Stereochemistry (5R,6S)
Canonical SMILES CC1C(OCC(=O)N1)C
Isomeric SMILES C[C@@H]1C@@HC
InChI Key RNONBEOFYROAMW-UHNVWZDZSA-N

This data is compiled from available chemical databases. vulcanchem.com

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(5R,6S)-5,6-dimethylmorpholin-3-one

InChI

InChI=1S/C6H11NO2/c1-4-5(2)9-3-6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5+/m1/s1

InChI Key

RNONBEOFYROAMW-UHNVWZDZSA-N

Isomeric SMILES

C[C@@H]1[C@@H](OCC(=O)N1)C

Canonical SMILES

CC1C(OCC(=O)N1)C

Origin of Product

United States

Retrosynthetic Analysis and Strategic Design for 5r,6s 5,6 Dimethylmorpholin 3 One

Identification of Key Disconnection Points within the Morpholin-3-one (B89469) Ring System

The core of (5R,6S)-5,6-Dimethylmorpholin-3-one is the morpholin-3-one heterocycle. Logical retrosynthetic disconnections focus on cleaving the bonds that form this ring, namely the amide bond (C-N) and the ether bond (C-O).

A primary disconnection strategy involves breaking the N4-C5 bond and the C2-O1 bond. This deconstruction leads to two key precursor fragments:

An α-hydroxy acid derivative.

A chiral 1,2-amino alcohol, specifically (2S,3R)-3-aminobutan-2-ol.

An alternative and more common approach involves two disconnections of the heterocyclic ring at the N4-C3 (amide) bond and the O1-C6 (ether) bond. This pathway simplifies the retrosynthesis to a single, crucial precursor: a chiral N-substituted-2-amino-1-propanol derivative. This linear precursor already contains the necessary carbon backbone and stereocenters. The final cyclization to form the morpholin-3-one ring is then achieved by reacting this amino alcohol with an appropriate C2 synthon, such as a haloacetyl halide or glyoxylic acid. acs.org This approach is often favored as it consolidates the stereochemical challenges into the synthesis of a single, highly functionalized intermediate.

The synthesis of the closely related core of the NK-1 receptor antagonist Aprepitant often utilizes a direct condensation of N-benzyl ethanolamine (B43304) with glyoxylic acid, which forms a 2-hydroxy-1,4-oxazin-3-one intermediate, highlighting a practical application of this disconnection strategy. acs.org

Enantioselective and Diastereoselective Control in Precursor Synthesis for (5R,6S)-5,6-Dimethylmorpholin-3-one

Achieving the specific (5R,6S) stereochemistry is the most critical challenge in the synthesis. The chosen strategy must precisely control the two adjacent stereocenters at the C5 and C6 positions.

Chiral Pool Synthesis: A prevalent strategy begins with a readily available chiral starting material, such as the amino acid L-alanine. Derivatives of L-alanine can be reduced to form (S)-2-amino-1-propanol (L-alaninol), which serves as a foundational building block containing the correct stereochemistry for one of the centers. google.com

Asymmetric Catalysis: For constructing the required stereochemistry, asymmetric catalysis offers a powerful and efficient method.

Asymmetric Hydrogenation: A key strategy involves the asymmetric hydrogenation of a prochiral α-amino ketone precursor. This method utilizes chiral catalysts, often based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, to deliver hydrogen to one face of the ketone, thereby establishing the desired stereochemistry at the newly formed hydroxyl group.

Reductive Amination: Another powerful technique is the asymmetric reductive amination of an α-hydroxy ketone. This involves the condensation of the ketone with an amine, followed by reduction of the resulting imine. Chiral imine reductases (IREDs) have been successfully employed for the synthesis of N-substituted 1,2-amino alcohols with excellent enantiomeric excess (ee). nih.gov

A notable industrial synthesis of a related morpholine (B109124) derivative for Aprepitant employs a crystallization-induced diastereoselective transformation. acs.org In this process, a Lewis acid-mediated coupling initially yields a 1:1 mixture of diastereomers, but under specific crystallization conditions, the mixture equilibrates to favor the desired single isomer, which then crystallizes from the solution. acs.orgmedkoo.com This method elegantly combines synthesis and purification into a single, highly efficient step.

Below is a table summarizing catalytic approaches relevant to forming the chiral centers.

Precursor TypeCatalytic MethodCatalyst TypeStereoselectivityReference
α-Amino KetoneAsymmetric HydrogenationChiral Rhodium/Ruthenium ComplexesHigh d.r. and e.e. rsc.org
α-Hydroxy KetoneAsymmetric Reductive AminationImine Reductases (IREDs)Excellent e.e. (91-99%) nih.gov
AcetalCrystallization-Induced TransformationLewis Acid (e.g., TiCl4)High Diastereoselectivity acs.orgmedkoo.com

Protecting Group Strategies in the Synthesis of Chiral Morpholin-3-one Precursors

The use of protecting groups is indispensable in the multistep synthesis of (5R,6S)-5,6-Dimethylmorpholin-3-one to ensure chemoselectivity. numberanalytics.comwikipedia.org The primary functional groups requiring protection are the amine and hydroxyl groups of the amino alcohol precursors.

Amine Protection: The nucleophilic nitrogen atom must be masked during reactions involving other parts of the molecule.

Benzyl (B1604629) (Bn) Group: The N-benzyl group is a common choice. It is stable under a wide range of conditions but can be readily removed via catalytic hydrogenation (e.g., using H2 and Pd/C), a process known as hydrogenolysis. This method is often compatible with other functional groups present in the molecule.

Carbamates (Boc and Cbz): The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are also widely used. The Boc group is stable to many reaction conditions but is easily cleaved with acid (e.g., trifluoroacetic acid). The Cbz group is similar to the benzyl group and is typically removed by hydrogenolysis.

Hydroxyl Protection: The hydroxyl group may need protection depending on the subsequent reaction steps.

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are frequently used. They are introduced by reacting the alcohol with the corresponding silyl chloride and are removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.com Their stability can be tuned by changing the steric bulk of the substituents on the silicon atom.

Benzyl (Bn) Ether: Similar to the N-benzyl group, a benzyl ether can be used to protect the hydroxyl group and is also removed via hydrogenolysis.

The selection of protecting groups must be "orthogonal," meaning one group can be removed selectively without affecting the other. numberanalytics.com For instance, a Boc-protected amine and a TBDMS-protected alcohol represent an orthogonal pair, as the Boc group is acid-labile while the TBDMS group is fluoride-labile. This strategic choice allows for the sequential deprotection and functionalization of the molecule. numberanalytics.comwikipedia.org

The following table summarizes common protecting groups used in such syntheses.

Functional GroupProtecting GroupAbbreviationIntroduction ReagentCleavage ConditionsReference
AmineBenzylBnBenzyl bromideH₂, Pd/C (Hydrogenolysis) acs.org
Aminetert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OTrifluoroacetic Acid (TFA) or HCl numberanalytics.com
AmineBenzyloxycarbonylCbzBenzyl chloroformateH₂, Pd/C (Hydrogenolysis) numberanalytics.com
Hydroxyltert-ButyldimethylsilylTBDMSTBDMS-Cl, imidazoleTetrabutylammonium fluoride (TBAF) numberanalytics.com
HydroxylBenzylBnBenzyl bromide, NaHH₂, Pd/C (Hydrogenolysis) researchgate.net

Advanced Functionalization and Derivatization Strategies for the 5r,6s 5,6 Dimethylmorpholin 3 One Scaffold

Regioselective and Stereoselective Functionalization of the Morpholin-3-one (B89469) Core

The inherent reactivity of the morpholin-3-one core allows for selective functionalization at several key positions. The substitution pattern of the morpholin-3-one ring, particularly the presence of the methyl groups at the C5 and C6 positions, plays a crucial role in directing the regioselectivity and stereoselectivity of chemical transformations.

In reactions involving nucleophilic attack, the carbonyl group at the C3 position is the exclusive site of reaction. Conversely, the nitrogen atom (N4) is the primary site for electrophilic attack due to its higher nucleophilicity compared to the ether oxygen. The conformational rigidity imposed by the ring structure and the steric hindrance from the dimethyl groups can lead to high diastereoselectivity in reactions that introduce new stereocenters, for instance, at the C2 position. While specific studies on the (5R,6S)-5,6-dimethylmorpholin-3-one isomer are limited, research on related morpholinone systems highlights the potential for achieving high stereocontrol during synthesis and functionalization. For example, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols is a known method to produce highly substituted chiral morpholines with good diastereoselectivity. banglajol.info

Introduction of Quaternary Stereocenters at the Morpholine (B109124) Nucleus

The creation of quaternary stereocenters on the morpholine nucleus, particularly at the C2 position, represents a significant synthetic challenge. Such modifications can impart valuable pharmacological properties by increasing the structural complexity and metabolic stability of the molecule.

Strategies to introduce quaternary stereocenters often involve the use of chiral auxiliaries or asymmetric catalysis. For instance, the use of (S,S)-3,5-dimethylmorpholine as a chiral auxiliary has been shown to enable the synthesis of spirocyclic morpholinones with high enantiomeric excess. While direct examples for the (5R,6S)-5,6-dimethylmorpholin-3-one scaffold are not extensively documented, the principles of asymmetric synthesis suggest that the existing stereocenters at C5 and C6 could be leveraged to direct the stereoselective introduction of a quaternary center at C2. This could potentially be achieved through diastereoselective alkylation or arylation of an enolate generated at the C2 position.

N-Functionalization and Ring-Nitrogen Reactivity

The secondary amine nitrogen within the morpholin-3-one ring is a prime site for a variety of functionalization reactions, including alkylation, arylation, and acylation. These modifications can significantly alter the physicochemical properties of the molecule, such as its solubility, lipophilicity, and ability to interact with biological targets.

The nucleophilicity of the ring nitrogen can be exploited in various synthetic transformations. For example, N-substituted morpholines can be prepared through reactions with alkyl halides or via reductive amination. While the nucleophilicity of the nitrogen in the morpholin-3-one ring is somewhat attenuated by the adjacent carbonyl group, it remains a reactive handle for derivatization. Studies on related N-substituted morpholines have explored their synthesis and biological activities, indicating the importance of this functionalization site. mdpi.com Furthermore, the nitrogen atom can participate in more complex reactions, such as interrupted Ugi reactions, where it acts as an intramolecular nucleophile. mdpi.com

Selective C-H Activation and Late-Stage Functionalization Strategies

Late-stage functionalization via C-H activation has emerged as a powerful tool in medicinal chemistry for the rapid diversification of complex molecules. mdpi.com This approach allows for the direct introduction of new functional groups into a pre-existing molecular scaffold, bypassing the need for lengthy de novo syntheses. For the (5R,6S)-5,6-dimethylmorpholin-3-one scaffold, C-H activation strategies could potentially target the methylene (B1212753) protons at the C2 position or even the methyl groups at C5 and C6.

Transition metal catalysis, often employing palladium, rhodium, or copper, is a common approach for C-H activation. mdpi.comnih.govnih.gov These methods can be directed by existing functional groups within the molecule to achieve high regioselectivity. For instance, the amide nitrogen or the ether oxygen in the morpholin-3-one ring could serve as directing groups to facilitate C-H activation at specific positions. While specific applications of these techniques to (5R,6S)-5,6-dimethylmorpholin-3-one are not yet widely reported, the general principles of C-H activation suggest that this is a viable and powerful strategy for its derivatization. youtube.comyoutube.com

Derivatization via Phosphorylation Reactions of Morpholin-3-ones

General studies on the phosphorylation of lactams, including morpholin-3-one, have demonstrated that these reactions can proceed to yield heterocyclic phosphonates. The reaction of morpholin-3-one with triethyl phosphite, for example, can lead to the formation of bisphosphonates. The course of the reaction is often dependent on the substitution at the nitrogen atom. These phosphorylated derivatives represent novel scaffolds that can be explored for their potential as building blocks in medicinal chemistry.

Mannich Reaction Applications in Morpholine Derivatization

The Mannich reaction is a versatile three-component condensation reaction that is widely used to introduce aminoalkyl groups into a molecule. nih.gov This reaction typically involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. In the context of morpholine derivatization, morpholine itself or its derivatives can act as the amine component.

Several studies have reported the synthesis of Mannich bases using morpholine, formaldehyde (B43269), and various phenolic compounds or other substrates containing an active hydrogen. mdpi.comijpsr.comuobaghdad.edu.iq These reactions are valuable for creating a diverse range of structures with potential biological activities. For instance, the reaction of a substituted phenol (B47542) with formaldehyde and morpholine can yield a variety of aminomethylated products. The specific substitution pattern of the resulting Mannich bases can be controlled by adjusting the reaction conditions and the stoichiometry of the reactants. nih.gov

Substrate (Active Hydrogen)AmineAldehydeProductReference
N-phenylacetamideMorpholineSubstituted BenzaldehydesMorpholine Mannich base derivatives ijpsr.com
4-HydroxyacetophenoneMorpholineFormaldehydeMono- or bis-aminomethylated phenol nih.gov
8-Hydroxyquinoline2,6-DimethylmorpholineFormaldehyde7-((2,6-dimethylmorpholino)methyl)quinolin-8-ol mdpi.com
1,2,4-Triazole-3-thiol derivativeMorpholineFormaldehyde5-((morpholinomethyl)thio)-1,2,4-triazole derivative uobaghdad.edu.iq

Spectroscopic Characterization and Structural Elucidation of 5r,6s 5,6 Dimethylmorpholin 3 One and Its Stereoisomers

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment (e.g., ¹H, ¹³C NMR, 2D NMR, Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the connectivity and relative stereochemistry of organic molecules in solution.

¹H and ¹³C NMR Spectroscopy would provide the primary framework for the structure. In the ¹H NMR spectrum of 5,6-dimethylmorpholin-3-one, distinct signals would be expected for the two methyl groups (CH₃), the protons on the stereogenic carbons (H5 and H6), the methylene (B1212753) protons of the morpholinone ring (at C2), and the N-H proton. The ¹³C NMR spectrum would complement this by showing resonances for each carbon atom, including the carbonyl carbon (C3), the two stereogenic carbons (C5 and C6), the methylene carbon (C2), and the two methyl carbons.

Coupling Constants (J-coupling) are crucial for deducing the relative stereochemistry. The magnitude of the coupling constant between the protons on C5 and C6 (³JH5-H6) is dependent on the dihedral angle between them, as described by the Karplus equation.

For the cis isomers, ((5R,6S) and (5S,6R)), the H5 and H6 protons would likely adopt a conformation leading to a specific, typically smaller, coupling constant.

For the trans isomers, ((5R,6R) and (5S,6S)), the dihedral angle would be different, resulting in a distinguishably different, often larger, coupling constant.

2D NMR Techniques are essential for unambiguously assigning signals and determining through-space correlations.

COSY (Correlation Spectroscopy) would establish the connectivity by showing correlations between coupled protons, for instance, between H5 and its adjacent methyl protons, and between H5 and H6.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal to its directly attached carbon, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular structure. For example, correlations from the methyl protons to C5 and C6 would confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for determining relative stereochemistry. It detects protons that are close in space. For the cis isomer, a NOE would be expected between the H5 and H6 protons, and potentially between one of the methyl groups and the other stereocenter's proton. For the trans isomer, these through-space correlations would be absent or significantly weaker.

A hypothetical data table illustrating the kind of information obtained from NMR analysis is presented below. Please note, these are representative values and not based on experimental data for the specific compound.

Proton Hypothetical Chemical Shift (ppm) Hypothetical Coupling Constants (Hz) Key NOESY Correlations (for cis isomer)
H53.10³JH5-H6 = 4.5H6, CH₃ at C6
H63.80³JH5-H6 = 4.5H5, CH₃ at C5
CH₃ (C5)1.25H5
CH₃ (C6)1.15H6
CH₂ (C2)4.20
NH7.50

Chiral Chromatography and Diastereomer Resolution Techniques

Chromatography is the principal method for separating the different stereoisomers of 5,6-dimethylmorpholin-3-one.

Firstly, the diastereomers (cis vs. trans) can often be separated using standard, achiral chromatography (HPLC or GC) because they have different physical properties. nih.gov The separation of the (5R,6S)/(5S,6R) pair from the (5R,6R)/(5S,6S) pair would be the initial step in isolating the isomers.

Secondly, to separate the enantiomers within each diastereomeric pair, chiral chromatography is required. sigmaaldrich.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. nih.gov The choice of the CSP and the mobile phase is critical and often determined through screening. sigmaaldrich.com

For example, a typical chiral HPLC separation could be summarized as follows:

Parameter Value
Column Chiralpak® AD-H (amylose derivative)
Mobile Phase Hexane/Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Hypothetical Elution Order 1. (5S,6R)-isomer, 2. (5R,6S)-isomer

This separation provides access to enantiomerically pure samples, which are essential for subsequent spectroscopic analysis and for determining biological activity.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be grown. mdpi.com This technique provides an unambiguous three-dimensional map of the electron density in the crystal, revealing the precise spatial arrangement of every atom. wordpress.comresearchgate.net

By analyzing the diffraction pattern of X-rays passing through the crystal, one can determine bond lengths, bond angles, and the absolute configuration of the stereocenters. For chiral molecules, the use of anomalous dispersion, often requiring a heavy atom in the structure or the use of specific X-ray wavelengths, allows for the definitive assignment of the (R) or (S) configuration at each chiral center without reference to any other chiral substance. wordpress.com A search of the literature did not yield a specific crystal structure for (5R,6S)-5,6-Dimethylmorpholin-3-one.

A representative table of crystallographic data would include:

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.9 Å, b = 11.0 Å, c = 14.8 Å
Flack Parameter 0.05(3) (confirms absolute structure)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

VCD and ECD are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules in solution. biotools.usfrontiersin.org

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov Since enantiomers produce mirror-image VCD spectra, this technique is a powerful tool for determining absolute configuration. nih.govresearchgate.net The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for a known configuration (e.g., the (5R,6S)-isomer). A match between the experimental and calculated spectra allows for the confident assignment of the molecule's absolute stereochemistry in solution, which is highly advantageous as it does not require crystallization. biotools.usschrodinger.com

Electronic Circular Dichroism (ECD) operates on similar principles but in the UV-visible region of the electromagnetic spectrum. It measures the differential absorption of circularly polarized light associated with electronic transitions. frontiersin.org For morpholin-3-ones, the n→π* transition of the carbonyl group would likely produce a characteristic ECD signal. As with VCD, the experimental ECD spectrum is compared with a computationally predicted spectrum to assign the absolute configuration.

The combination of these chiroptical methods with NMR and X-ray crystallography provides a comprehensive and highly reliable characterization of the complex stereochemistry of molecules like (5R,6S)-5,6-Dimethylmorpholin-3-one.

Computational Chemistry and Theoretical Investigations of 5r,6s 5,6 Dimethylmorpholin 3 One

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in mapping reaction pathways, identifying transition states, and calculating activation energies, thereby providing a deep understanding of reaction kinetics and mechanisms. researchgate.netrsc.org

While specific DFT studies on the reaction mechanisms of (5R,6S)-5,6-Dimethylmorpholin-3-one are not extensively documented, the methodology has been applied to related heterocyclic systems to explain reactivity and selectivity. For instance, DFT calculations have been used to rationalize the regioselectivity of modified Mannich reactions on hydroxy-kynurenic acid derivatives reacting with morpholine (B109124), by analyzing the HOMO distribution and charges on potential nucleophilic centers. acs.org Similarly, DFT has been employed to investigate the mechanisms of cycloaddition reactions and the ring-opening of cyclic carbonates, highlighting how catalysts can lower energy barriers. rsc.org In the study of β-lactam formation, DFT calculations have elucidated the electronic origins of stereoselectivity, determining whether the cis or trans product is favored by analyzing the transition state energies of the ring-closing step. rsc.orgnih.gov

These examples underscore the potential of DFT to model reactions involving the (5R,6S)-5,6-Dimethylmorpholin-3-one scaffold, such as its formation via cyclization or its potential metabolic degradation pathways.

Conformation Analysis and Stereochemical Stability of Dimethylmorpholin-3-one Isomers

The three-dimensional conformation of a molecule is critical to its biological activity and physical properties. Computational methods, including molecular mechanics (MM) and quantum mechanics (QM), are used to perform conformational analysis, identifying stable low-energy conformers and assessing the stereochemical stability of isomers. nih.govresearchgate.netyoutube.com

The morpholine ring is known to adopt a flexible chair-like conformation. nih.govacs.org The stability of substituted morpholinones, including dimethyl isomers, is dictated by the steric and electronic interactions of the substituents. For a disubstituted ring like (5R,6S)-5,6-Dimethylmorpholin-3-one, the primary conformations would involve the methyl groups in either axial (a) or equatorial (e) positions.

Generally, for substituted six-membered rings, conformations that place bulky substituents in the equatorial position are more stable to avoid unfavorable 1,3-diaxial interactions. youtube.com A theoretical conformational analysis of (5R,6S)-5,6-Dimethylmorpholin-3-one would involve:

Identifying possible chair and boat conformers.

Calculating the relative energies of these conformers using methods like DFT.

Determining the equilibrium population of each conformer.

Studies on related difluorinated pyrrolidines have shown how stereoelectronic factors like the gauche and anomeric effects can significantly influence conformational preferences and stability, a principle that also applies to morpholinone systems. beilstein-journals.org While detailed experimental and computational analyses for the specific (5R,6S) isomer are limited, the principles derived from analogous heterocyclic systems provide a robust framework for predicting its conformational behavior. nih.govfrontiersin.org

Molecular Dynamics Simulations of Morpholin-3-one (B89469) Derivatives

Molecular Dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules and their interactions with their environment over time. researchgate.netmdpi.comresearchgate.net This technique is particularly valuable in drug discovery for studying protein-ligand binding, conformational changes, and the stability of molecular complexes. nih.gov

For morpholin-3-one derivatives, MD simulations can be applied to:

Assess the stability of a derivative within a protein's binding site. By simulating the complex in a solvated environment, researchers can observe how the ligand interacts with amino acid residues and whether it maintains a stable binding pose.

Explore conformational flexibility. MD simulations reveal the accessible conformations of the morpholin-3-one ring and its substituents, which is crucial for understanding how it adapts to a binding pocket. nih.gov

Calculate binding free energies. Techniques like MM/PBSA and MM/GBSA, applied to MD trajectories, can estimate the binding affinity of a ligand to its target, guiding lead optimization. researchgate.net

Although specific MD studies on (5R,6S)-5,6-Dimethylmorpholin-3-one are not prominent in the literature, the methodology is widely applied to other kinase inhibitors and CNS-active agents containing the morpholine scaffold to understand their mechanism of action at a molecular level. nih.govmdpi.com

Quantum Chemical Descriptors and Structure-Activity Relationships (SAR) from a Theoretical Perspective for Morpholine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com Quantum chemical descriptors, derived from computational chemistry, provide numerical values for electronic and structural properties that are crucial for building robust QSAR models. qu.edu.qanih.gov

The morpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds targeting a wide range of enzymes and receptors, including kinases, cholinesterases, and G-protein coupled receptors. nih.govacs.orgresearchgate.net Its utility stems from its ability to improve pharmacokinetic properties and participate in key binding interactions. nih.govacs.org

Key quantum chemical descriptors used in SAR for morpholine-based compounds include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to a molecule's ability to donate or accept electrons, influencing its reactivity and interaction with biological targets. nih.govrsc.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around a molecule, identifying regions that are favorable for electrophilic or nucleophilic attack and hydrogen bonding.

Atomic Charges: Calculated charges on specific atoms help to understand electrostatic interactions with a receptor.

Theoretical SAR studies on morpholine-containing kinase inhibitors have provided insights into how substitutions on the morpholine ring affect potency and selectivity. For example, studies on mTOR kinase inhibitors have explored isosteres of the morpholine moiety to develop more potent and metabolically stable compounds. nih.govunimi.it The introduction of methyl groups, as in (5R,6S)-5,6-Dimethylmorpholin-3-one, can provide steric bulk that enhances selectivity for a specific kinase isoform or improve metabolic stability. nih.gov

Table 1: Application of Theoretical SAR to Morpholine-Containing Kinase Inhibitors

Molecular Target Role of Morpholine Scaffold Key SAR Findings from Computational & Experimental Studies
PI3K/mTOR Core scaffold for binding; influences selectivity and solubility. Sterically hindered morpholines (e.g., dimethyl-substituted) can significantly increase selectivity for mTOR over PI3Kα. nih.govunimi.it
Polo-like kinase 1 (PLK1) Component of inhibitor structure, contributing to binding affinity. Hybridized 3D-QSAR models can guide the design of novel pyrazole-based inhibitors with high selectivity for PLK1. nih.govmdpi.com

| LRRK2 | Building block for inhibitors targeting Parkinson's disease. | Cinnoline-based inhibitors incorporating morpholine moieties show activity against both wild-type and mutant LRRK2. mdpi.com |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mdpi.comresearchgate.net These predictions are invaluable for structure elucidation and for interpreting complex experimental data. nih.govidc-online.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with a DFT functional like B3LYP, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). mdpi.comnih.gov For a chiral molecule like (5R,6S)-5,6-Dimethylmorpholin-3-one, computational prediction would be essential to:

Assign specific protons and carbons in the experimental spectrum.

Distinguish between different stereoisomers, as their calculated chemical shifts would differ.

Confirm the dominant conformation in solution by comparing experimental shifts with those calculated for various low-energy conformers. idc-online.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated using DFT. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, resulting in a predicted IR spectrum that can be compared with experimental data to identify characteristic functional group peaks, such as the C=O stretch of the lactam and C-O-C stretch of the ether in the morpholin-3-one ring.

While specific predicted spectra for (5R,6S)-5,6-Dimethylmorpholin-3-one are not available, Table 2 illustrates the type of data generated in such a computational study for a hypothetical analysis.

Table 2: Illustrative Data for Computationally Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) - Conformer A Predicted Chemical Shift (ppm) - Conformer B Experimental Chemical Shift (ppm)
H on C2a 4.25 4.18 Data not available
H on C2b 4.10 4.05 Data not available
H on C5 3.15 3.45 Data not available
H on C6 3.60 3.30 Data not available
CH₃ on C5 1.12 1.25 Data not available
CH₃ on C6 1.08 1.15 Data not available
N-H 7.50 7.48 Data not available

Note: This table is for illustrative purposes only and does not represent actual calculated or experimental data.

Applications of 5r,6s 5,6 Dimethylmorpholin 3 One in Advanced Organic Synthesis

Chiral Building Block in Natural Product Total Synthesis

In the field of total synthesis, where the goal is the complete chemical synthesis of complex molecules from simple precursors, the use of "chiral building blocks" is a cornerstone strategy. sigmaaldrich.com These are enantiomerically pure compounds that are incorporated into a growing molecular framework, transferring their inherent chirality to the final product. (5R,6S)-5,6-Dimethylmorpholin-3-one, as a molecule with two defined stereocenters, is an exemplary chiral building block.

While specific total syntheses incorporating this exact molecule are not extensively documented, its structure, which is analogous to a cyclic β-amino acid, makes it an ideal starting point for the synthesis of nitrogen-containing natural products. The defined (5R,6S) stereochemistry allows for predictable reaction trajectories, minimizing the formation of unwanted stereoisomers and simplifying complex purification steps. For instance, the ring can be opened to yield a linear amino acid derivative with two stereocenters, which can then be elaborated into larger systems. A stereoselective synthesis of complex 1,2-dialkyl-2-amino-1-ethanols has been described from related sugar-derived azido (B1232118) compounds, highlighting the utility of such chiral precursors in building complex acyclic fragments. researchgate.net The principles of using chiral synthons derived from amino acids or other sources are well-established for creating a variety of nitrogenous target molecules. sigmaaldrich.com

Scaffold for Complex Heterocyclic Systems (e.g., Spirocyclic Compounds)

The morpholine (B109124) unit is often considered a "privileged scaffold" in medicinal chemistry because its inclusion in a molecule can confer favorable pharmacokinetic properties. The rigid structure of (5R,6S)-5,6-Dimethylmorpholin-3-one serves as an excellent foundation for the construction of more complex heterocyclic systems. The existing ring can be used as a template upon which other rings are fused or attached, leading to novel molecular architectures.

A particularly important application is in the synthesis of spirocyclic compounds, which are molecules containing two rings connected by a single common atom. These three-dimensional structures are of high interest in drug discovery for their ability to explore chemical space more effectively than flat molecules. Research on related dimethylmorpholine derivatives has demonstrated their utility in creating spirocyclic systems. For example, the use of (S,S)-3,5-dimethylmorpholine as a chiral auxiliary has enabled the synthesis of spirocyclic morpholinones with high enantiomeric excess. Similarly, dimethylmorpholine derivatives have been used to create spiro[cyclopropane-1,3'-indolin]-2'-ones. The fixed conformation of (5R,6S)-5,6-Dimethylmorpholin-3-one makes it a promising candidate for diastereoselective reactions to build such complex spirocyclic frameworks.

Use as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgwikiwand.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org The well-defined and conformationally restricted structure of (5R,6S)-5,6-Dimethylmorpholin-3-one makes it a suitable candidate for this role.

When attached to a prochiral molecule, the steric bulk and specific orientation of the methyl groups on the morpholinone ring can effectively shield one face of the molecule, directing an incoming reagent to the opposite face. This strategy can lead to high levels of diastereoselectivity in reactions such as alkylations, aldol (B89426) reactions, and cycloadditions. wikiwand.com For example, the use of the related (S,S)-3,5-dimethylmorpholine as a chiral auxiliary in [4+2] cycloadditions has been shown to produce derivatives with high diastereoselectivity (87–96% de). Although not the primary substrate, the principle demonstrates the potential of chiral morpholine scaffolds to induce asymmetry. Once derivatized, the chiral morpholinone could also serve as a chiral ligand for a metal catalyst, where its defined geometry would be critical in transmitting stereochemical information during a catalytic cycle.

Precursor for Peptidomimetic Design

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor stability and low oral bioavailability. nih.gov A common strategy in peptidomimetic design is the replacement of standard α-amino acids with non-natural β-amino acids or constrained cyclic structures. nih.gov

(5R,6S)-5,6-Dimethylmorpholin-3-one is essentially a cyclic, stereochemically defined β-amino acid derivative. Its incorporation into a peptide sequence can confer significant structural rigidity, locking the peptide backbone into a specific conformation. This pre-organization can enhance binding affinity to biological targets like receptors and enzymes. nih.gov Furthermore, the morpholinone structure is more resistant to degradation by proteases and peptidases compared to natural peptide bonds, which can lead to a longer half-life in vivo. nih.gov The synthesis of a morphiceptin (B1676752) peptidomimetic by replacing a proline residue with a non-natural β-amino acid showcases this successful strategy. nih.gov

Role in Scaffold Hopping and Lead Optimization for Diverse Chemical Entities

In drug discovery, scaffold hopping is a strategy used to identify new molecular backbones with similar biological activity to a known active compound, often to improve properties or escape existing patents. nih.govnih.gov Lead optimization is the process of modifying a promising compound (a "lead") to enhance its potency, selectivity, and pharmacokinetic profile. nih.gov

The dimethylmorpholine scaffold has proven to be a cornerstone in the lead optimization of potent enzyme inhibitors. A prominent example is in the development of inhibitors for the PI3K/mTOR signaling pathway, which is often dysregulated in diseases like cancer. During the optimization of a series of triazine-based mTOR inhibitors, researchers discovered that the substitution pattern on the morpholine ring was critical for selectivity. Specifically, incorporating a (3S,5R)-3,5-dimethylmorpholine group led to an over 80-fold increase in selectivity for mTOR over the related PI3Kα enzyme compared to unsubstituted morpholines. This finding underscores the profound impact that specific stereoisomers of dimethylmorpholine can have on biological activity.

(5R,6S)-5,6-Dimethylmorpholin-3-one represents another unique stereoisomer within this valuable chemical class. Its distinct three-dimensional arrangement offers a novel opportunity for medicinal chemists to perform scaffold hopping or fine-tune the structure-activity relationship (SAR) of a lead compound, potentially leading to drugs with improved efficacy and safety profiles. dundee.ac.ukunimi.it

Table 1: Influence of Morpholine Substitution on mTOR/PI3Kα Selectivity Data derived from research on triazine-based inhibitors. unimi.it

Morpholine Substituent Stereochemistry Relative Selectivity (mTOR vs. PI3Kα)
Unsubstituted Morpholine N/A Baseline
3,5-dimethylmorpholine (3S,5R) >80-fold increase
3,3-dimethylmorpholine N/A Maintained cellular activity
Bridged Morpholines Various Generally poor cellular activity

Future Directions and Research Challenges for 5r,6s 5,6 Dimethylmorpholin 3 One

Greener and More Sustainable Synthetic Routes to Stereospecific Morpholin-3-ones

The development of sustainable and environmentally benign synthetic methods for producing stereospecific morpholin-3-ones is a critical area of future research. Traditional chemical syntheses often involve harsh reagents, multiple steps, and the generation of significant chemical waste. nih.gov Future efforts will likely focus on the following areas:

Biocatalysis: Harnessing the power of enzymes offers a highly selective and sustainable alternative to conventional chemical methods. jocpr.com Biocatalytic approaches, such as enzymatic kinetic resolution or asymmetric synthesis using whole-cell systems, can provide enantiomerically pure morpholin-3-ones under mild, aqueous conditions, thereby reducing energy consumption and waste. jocpr.comnih.gov The discovery and engineering of novel enzymes, such as N-methyl amino acid dehydrogenases and ketimine reductases, will be instrumental in expanding the substrate scope and efficiency of these biocatalytic routes. nih.gov

Catalyst Development: The exploration of novel catalysts, including both chemical and biological ones, is essential for improving the efficiency and selectivity of morpholin-3-one (B89469) synthesis. whiterose.ac.uk This includes the development of recyclable catalysts to minimize waste and reduce costs.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. This involves designing reactions with high atom economy, a core principle of green chemistry.

A comparative look at traditional versus greener synthetic approaches highlights the potential benefits:

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Reagents Often harsh and stoichiometricMild, often catalytic
Solvents Typically organic and volatileAqueous or recyclable solvents
Energy Input Often requires high temperatures and pressuresTypically lower energy requirements
Waste Generation High E-factors (kg waste/kg product)Lower E-factors, more sustainable
Stereoselectivity May require chiral auxiliaries or resolutionsCan be achieved directly with chiral catalysts or enzymes

Unveiling Novel Reactivity and Transformations of the Morpholin-3-one Core

The morpholin-3-one scaffold, while valuable, has a largely unexplored reactive potential. Future research will undoubtedly focus on uncovering new transformations and reaction pathways to generate novel and structurally diverse derivatives.

Key areas of exploration include:

Functionalization at C-2 and C-5: Developing methods for the selective functionalization of the carbon atoms adjacent to the nitrogen and oxygen atoms will open up new avenues for creating complex molecular architectures.

Ring-Opening and Ring-Closing Reactions: Investigating novel ring-opening and ring-closing strategies can lead to the synthesis of other heterocyclic systems.

Cycloaddition Reactions: The use of the morpholin-3-one core in cycloaddition reactions, such as the Diels-Alder reaction, could provide access to complex polycyclic structures with interesting biological properties. researchgate.net For instance, optically pure (5R)- and (5S)-5,6-dihydro-5-phenyl-2H-1,4-oxazin-2-one N-oxides have been designed as chiral nitrones for 1,3-dipolar cycloaddition reactions. nih.gov

Transition Metal Catalysis: The application of transition metal-catalyzed reactions, such as cross-coupling and C-H activation, will enable the introduction of a wide range of substituents onto the morpholin-3-one ring system. researchgate.net

Integration with Flow Chemistry and Automated Synthesis for Chiral Morpholine (B109124) Production

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the production of chiral morpholines, including (5R,6S)-5,6-dimethylmorpholin-3-one. nih.govnih.gov This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved efficiency, and greater scalability. acs.orgresearchgate.net

Key Advantages of Flow Chemistry and Automation:

Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. acs.org

Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions. nih.gov

Scalability: Scaling up production in flow is often as simple as running the system for a longer duration, eliminating the need for extensive process redevelopment. researchgate.net

Automation: Automated synthesis platforms can perform multi-step syntheses with minimal human intervention, accelerating the discovery and optimization of new synthetic routes. sigmaaldrich.comyoutube.com

Recent advancements have demonstrated the successful application of fully automated flow-based synthesizers for producing complex molecules like antisense phosphorodiamidate morpholino oligomers (PMOs). nih.gov These platforms significantly reduce synthesis times and enable the rapid prototyping of potential therapeutic candidates. nih.gov

Advanced Computational Design of (5R,6S)-5,6-Dimethylmorpholin-3-one Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. mdpi.com In the context of (5R,6S)-5,6-dimethylmorpholin-3-one, these techniques can be leveraged to:

Predict Biological Activity: In silico methods like molecular docking can be used to predict the binding affinity of novel derivatives to specific biological targets, such as protein kinases or receptors. mdpi.comnih.gov This allows for the rational design of more potent and selective compounds.

Optimize Physicochemical Properties: Computational models can predict key drug-like properties, such as solubility, permeability, and metabolic stability, guiding the design of derivatives with improved pharmacokinetic profiles.

Elucidate Reaction Mechanisms: Quantum mechanical calculations can provide insights into reaction mechanisms, helping to optimize reaction conditions and predict the formation of byproducts.

The design of novel derivatives can be guided by existing structure-activity relationship (SAR) data. For example, studies on related morpholine-containing compounds have shown that substitutions on the morpholine ring can significantly impact biological activity. nih.gov

Expanding the Scope of Synthetic Applications for Stereodefined Morpholin-3-ones

Beyond their potential as therapeutic agents, stereodefined morpholin-3-ones like (5R,6S)-5,6-dimethylmorpholin-3-one are valuable chiral building blocks for the synthesis of other complex molecules. Their rigid, stereochemically defined structure makes them ideal starting materials for asymmetric synthesis.

Future research in this area will likely focus on:

Asymmetric Catalysis: Utilizing stereodefined morpholin-3-ones as chiral ligands or auxiliaries in asymmetric catalysis can enable the synthesis of a wide range of enantiomerically pure compounds.

Total Synthesis of Natural Products: The unique stereochemistry of these morpholinones can be exploited in the total synthesis of complex natural products that possess similar structural motifs.

Development of Novel Reagents: The morpholin-3-one core can be incorporated into new classes of chiral reagents for asymmetric transformations.

The development of novel synthetic methods, such as chemo- and regioselective imino Diels-Alder reactions, will further expand the utility of these versatile building blocks. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.